molecular formula C13H8BrN5O3 B2736472 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-33-1

4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2736472
CAS No.: 343373-33-1
M. Wt: 362.143
InChI Key: BYUQWGMUTWEUBP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted at position 4 with a 4-bromophenyl group and at position 2 with a 3-nitro-2-pyridinyl moiety.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(3-nitropyridin-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN5O3/c14-9-3-5-10(6-4-9)17-8-16-18(13(17)20)12-11(19(21)22)2-1-7-15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUQWGMUTWEUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H10BrN5O3\text{C}_{13}\text{H}_{10}\text{BrN}_5\text{O}_3

This compound features a triazole ring fused with a pyridine and bromophenyl moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneCandida albicans32

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has been noted to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the nitro group in the pyridine ring is believed to enhance cytotoxicity by generating reactive oxygen species (ROS), which can lead to cell death.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Apoptosis via caspase activation
MCF-720ROS generation leading to oxidative stress
A54918Inhibition of cell proliferation

The biological activity of 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Oxidative Stress Induction : The nitro group can participate in redox reactions that generate ROS, contributing to cellular damage and apoptosis.
  • Cell Cycle Arrest : Some studies indicate that this compound can induce cell cycle arrest in cancer cells, preventing them from proliferating.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Another research effort focused on the antimicrobial efficacy against drug-resistant strains of bacteria. The results indicated that this compound exhibited potent activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(4-bromophenyl)-2-(3-nitro-2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, highlighting differences in substituents, molecular properties, and reported activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(4-Bromophenyl), 2-(3-nitro-2-pyridinyl) C₁₃H₉BrN₄O₃* ~353.15 (calculated) High lipophilicity (Br), electron-withdrawing nitro group
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Bromophenyl), 2-H C₈H₆BrN₃O 240.06 Simpler analog; used as a precursor
PRR846 4-(4-Chlorophenyl), 2-H C₈H₆ClN₃O 211.6 (calculated) Inhibits extracellular vesicle cargo delivery
4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Bromo-2-fluorophenyl), 2-ethyl C₁₀H₉BrFN₃O 286.10 Enhanced halogenation; potential improved bioavailability
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 5-benzoxazolyl, 4-(2-methylphenyl), 3-thione C₂₂H₁₅BrN₄OS 464.10 Thione group increases polarity; antimicrobial activity
4-(4-Bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(4-Bromophenyl), 2-(3-methoxybenzyl) C₁₆H₁₄BrN₃O₂ 360.21 Methoxybenzyl enhances π-π stacking
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperidinyl-acetyl, 4-phenyl C₂₂H₂₂BrN₅O₂ 480.35 Piperidine moiety improves CNS penetration

Notes:

  • Halogen Effects: Bromine (target compound) vs.
  • Nitro Group Impact : The 3-nitro-2-pyridinyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the triazolone ring or facilitate hydrogen bonding in biological targets compared to simpler analogs like PRR846 .
  • Biological Activities : While PRR846 and PRR851 are implicated in vesicle cargo inhibition , thione-containing analogs (e.g., compound in ) show antimicrobial activity, suggesting the target compound’s nitro-pyridine group could similarly modulate biological interactions.

Research Findings and Implications

Synthetic Feasibility : The target compound can likely be synthesized via methods analogous to those in , such as alkylation of a triazolone precursor with a nitro-pyridine derivative under basic conditions.

Structure-Activity Relationships (SAR) :

  • Substitution at position 2 (e.g., nitro-pyridine vs. ethyl or methoxybenzyl) significantly alters electronic properties and steric bulk, impacting target binding .
  • Halogenated aryl groups at position 4 enhance lipophilicity, favoring interactions with hydrophobic binding pockets .

Potential Applications: The nitro-pyridine moiety may confer utility in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., as a ligand in coordination polymers) .

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